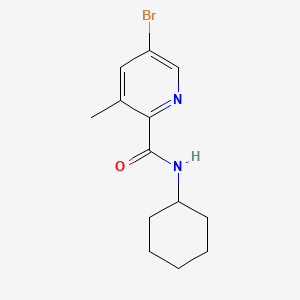

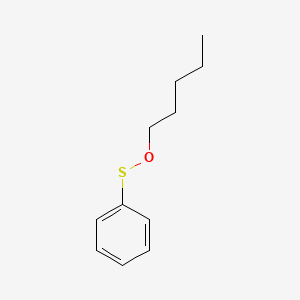

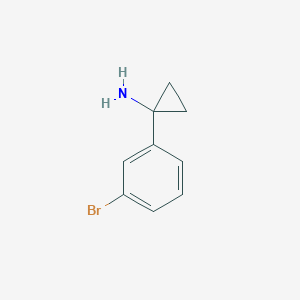

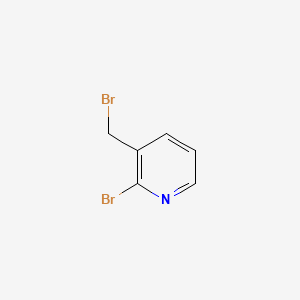

1-(3-Bromophenyl)cyclopropanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3-Bromophenyl)cyclopropanamine" is not directly mentioned in the provided papers, but the papers do discuss related bromophenyl compounds and cyclopropane moieties. These compounds are of significant interest due to their presence in various bioactive molecules and their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of bromophenyl compounds with cyclopropane moieties is a topic of interest in several studies. For instance, the synthesis of cyclopropylcarboxylic acids and esters incorporating bromophenol moieties was investigated for their inhibitory effects on carbonic anhydrase enzymes . Another study reported the synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation, demonstrating the formation of arylcyclopropanes, which could be related to the synthesis of "1-(3-Bromophenyl)cyclopropanamine" .

Molecular Structure Analysis

The molecular structures of bromophenyl compounds and cyclopropane derivatives have been characterized using X-ray crystallography in several studies. For example, the structural and coordination properties of a bidentate ligand with cyclopropyl groups were determined, providing insights into the cyclopropyl conjugation . This information is valuable for understanding the molecular structure of "1-(3-Bromophenyl)cyclopropanamine".

Chemical Reactions Analysis

The chemical reactivity of bromophenyl compounds with cyclopropane rings is highlighted in the literature. A novel palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene was reported, showcasing the potential for complex cyclization reactions . Additionally, the ring-opening of cyclopropane with bromine was observed, which could be relevant to the reactivity of "1-(3-Bromophenyl)cyclopropanamine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl derivatives with cyclopropane rings are not directly discussed in the provided papers. However, the luminescent properties of cyclometalated complexes containing bromophenyl groups were investigated, which could suggest interesting photophysical properties for related compounds like "1-(3-Bromophenyl)cyclopropanamine" .

Applications De Recherche Scientifique

Summary of the Application

The compound “1-(3’-bromophenyl)-heliamine” (BH), which is a synthetic tetrahydroisoquinoline, has been investigated for its anti-arrhythmia properties . This study focuses on the pharmacokinetic characterization of BH, as well as the identification of its metabolites .

Methods of Application or Experimental Procedures

A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma . The validated method was applied to a pharmacokinetic study in rats .

Results or Outcomes

The maximum concentration Cmax (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .

Safety And Hazards

The safety information for 1-(3-Bromophenyl)cyclopropanamine includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propriétés

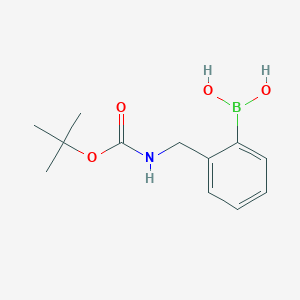

IUPAC Name |

1-(3-bromophenyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEYJHQOBAKCJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456191 |

Source

|

| Record name | 1-(3-BROMOPHENYL)CYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)cyclopropanamine | |

CAS RN |

546115-65-5 |

Source

|

| Record name | 1-(3-Bromophenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546115-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-BROMOPHENYL)CYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)

![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)